(Z)-2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
(Z)-2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of enones It is characterized by the presence of a bromobenzoyl group, a dimethoxyphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 2-bromobenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride. This intermediate is then reacted with an amine to form the bromobenzoyl amide.
Coupling with Dimethoxyphenyl Group: The bromobenzoyl amide is then coupled with 2,4-dimethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired enone.
Final Acidification: The enone is then acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the enone moiety can yield the corresponding saturated compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated analogs of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical reactivity allows for the modification of material properties, leading to the creation of new functional materials.
Mechanism of Action
The mechanism of action of (Z)-2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
- (Z)-2-[(2-fluorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
- (Z)-2-[(2-iodobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
Uniqueness
The uniqueness of (Z)-2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-12-8-7-11(16(10-12)25-2)9-15(18(22)23)20-17(21)13-5-3-4-6-14(13)19/h3-10H,1-2H3,(H,20,21)(H,22,23)/b15-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLODMNCZOEUEE-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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